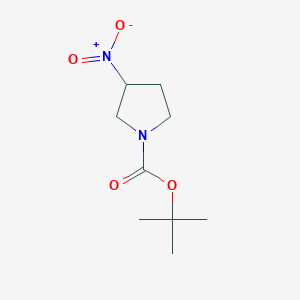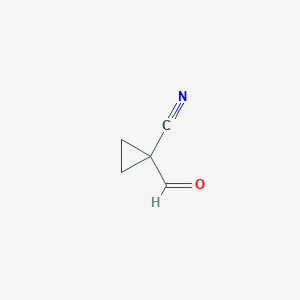![molecular formula C8H13N7 B1441318 bis[2-(1H-1,2,4-triazol-1-il)etil]amina CAS No. 1258651-27-2](/img/structure/B1441318.png)
bis[2-(1H-1,2,4-triazol-1-il)etil]amina
Descripción general
Descripción
Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is a useful research compound. Its molecular formula is C8H13N7 and its molecular weight is 207.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados del 1,2,4-triazol, incluidos los relacionados con el bis[2-(1H-1,2,4-triazol-1-il)etil]amina, se han estudiado por su potencial como agentes anticancerígenos. Estos compuestos han mostrado actividades citotóxicas prometedoras contra varias líneas celulares de cáncer humano, como MCF-7, Hela y A549. La capacidad de estos derivados para formar enlaces de hidrógeno con diferentes objetivos puede conducir a una mejor farmacocinética y propiedades farmacológicas .
Propiedades Antimicrobianas
Los compuestos que contienen el anillo de 1,2,4-triazol han demostrado amplias actividades biológicas, incluidas propiedades antimicrobianas. Se ha encontrado que son efectivos contra una gama de cepas bacterianas, contribuyendo al desarrollo de nuevos antibióticos que pueden combatir las bacterias resistentes .
Aplicaciones Antituberculosas
La estructura única de los derivados del 1,2,4-triazol les permite formar enlaces no covalentes con enzimas y receptores, lo cual es crucial en el tratamiento de la tuberculosis. Estos compuestos se han aplicado en la síntesis de fármacos que muestran actividad contra la bacteria que causa la tuberculosis .
Usos Antivirales
Los derivados del 1,2,4-triazol se han utilizado en la síntesis de fármacos antivirales. Su capacidad para interactuar con enzimas y receptores virales los hace valiosos en el tratamiento de infecciones virales, incluidas el VIH y la hepatitis .
Aplicaciones Agroquímicas
El anillo de triazol es una característica común en muchos agroquímicos debido a su capacidad para interactuar con sistemas biológicos. Los derivados del this compound pueden utilizarse en el desarrollo de nuevos pesticidas y herbicidas que sean más efectivos y respetuosos con el medio ambiente .
Química de Materiales
En química de materiales, los derivados del triazol se utilizan por sus propiedades de unión. Se pueden utilizar en la creación de materiales avanzados, como cristales líquidos y nanotubos, que tienen aplicaciones en electrónica y otras industrias de alta tecnología .
Mecanismo De Acción
Target of Action
Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is a compound that exhibits a wide range of bioactivities Derivatives of 1,2,4-triazole, a component of bis[2-(1h-1,2,4-triazol-1-yl)ethyl]amine, have been found to inhibit the activity of protein tyrosine phosphatase .
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine may interact with its targets in a similar manner.
Biochemical Pathways
It is known that derivatives of 1,2,4-triazole can inhibit the activity of protein tyrosine phosphatase , which plays a crucial role in many cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Pharmacokinetics
It is known that the presence of a carbonyl group in the designed structures of similar compounds can improve their ability to form hydrogen bonds, which may enhance their pharmacokinetic properties .
Result of Action
It is known that some derivatives of 1,2,4-triazole exhibit potent inhibitory activities against cancer cell lines . They inhibit the proliferation of cancer cells by inducing apoptosis .
Propiedades
IUPAC Name |
2-(1,2,4-triazol-1-yl)-N-[2-(1,2,4-triazol-1-yl)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7/c1(3-14-7-10-5-12-14)9-2-4-15-8-11-6-13-15/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXUXLWPMWKQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCNCCN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B1441236.png)









![8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1441253.png)
![5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1441254.png)


